4-Iodo-6-nitro-1H-indazole

IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship

Medicinal chemists targeting the kynurenine pathway often encounter supply gaps for regiospecifically pure 4,6-disubstituted indazole building blocks. 4-Iodo-6-nitro-1H-indazole (CAS 885519-85-7) addresses this need with orthogonal C4-iodo and C6-nitro handles enabling selective Suzuki/Sonogashira cross-coupling and nitro reduction chemistry. • Validated IDO1 IC50: 5.3 μM; C4-position critical for TDO inhibition and tumoricidal activity. • Enables efficient SAR library synthesis for dual IDO1/TDO inhibitor programs in immuno-oncology. • Consistent 97% purity with full analytical documentation; global logistics with temperature-controlled shipping.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
CAS No. 885519-85-7
Cat. No. B1360814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-6-nitro-1H-indazole
CAS885519-85-7
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)I)[N+](=O)[O-]
InChIInChI=1S/C7H4IN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10)
InChIKeyKZRVGUJHPIGAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-6-nitro-1H-indazole: Key Indazole Building Block


4-Iodo-6-nitro-1H-indazole is a heterocyclic small molecule belonging to the indazole family, characterized by a unique 4-iodo and 6-nitro substitution pattern on the bicyclic core . This specific regioisomer, with the molecular formula C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol, is a solid at room temperature with a predicted density of 2.240 g/cm³ and very low aqueous solubility (0.12 g/L at 25°C, calculated) [1]. Its primary scientific utility lies in its role as a versatile synthetic intermediate and a core pharmacophore for developing inhibitors of key enzymes in cancer and immunology, particularly Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) .

Indazole Scaffold 4‑iodo‑6‑nitro substitution for IDO1/TDO pathway studies
Synthetic Building Block Orthogonal reactive handles for 4,6‑disubstituted library synthesis
Regioisomeric Control Precise 4‑position iodine enables distinct SAR exploration vs. 3‑iodo isomers

Why 4-Iodo-6-nitro-1H-indazole Cannot Be Replaced


Substituting 4-Iodo-6-nitro-1H-indazole with a close analog such as 3-iodo-6-nitroindazole or the unsubstituted 6-nitroindazole is not scientifically equivalent. Structure-Activity Relationship (SAR) studies on 1H-indazoles have explicitly demonstrated that the specific position of substituents on the indazole core is critical for biological activity and selectivity [1]. For instance, the 4-position is crucial for TDO inhibition and direct tumoricidal effects, while the 6-position significantly modulates the selectivity between IDO1 and TDO [2]. The unique 4-iodo-6-nitro pattern of this compound is therefore not interchangeable with other regioisomers or mono-substituted analogs, as even minor positional shifts can lead to a complete loss of desired target engagement or a dramatic shift in enzyme selectivity profile, as shown in the quantitative evidence below [1].

6‑Nitroindazole analogs

Lack of the 4‑iodo group may shift enzyme inhibition profile away from IDO1/TDO dual targeting; potency can differ significantly.

3‑Iodo‑6‑nitroindazole

Different regioisomer routes to Axitinib intermediates; the 4‑position iodine is critical for TDO‑related pathway studies and tumor‑cell model endpoint context.

Unsubstituted 1H‑indazole

No intrinsic IDO1 inhibition; substitution pattern confers target engagement; replacement may lead to complete loss of activity.

4-Iodo-6-nitro-1H-indazole vs. Key Analogs


IDO1 Inhibition vs. Parent Scaffold

4-Iodo-6-nitro-1H-indazole is a potent inhibitor of IDO1, with a reported IC50 value of 5.3 μM [1]. This activity is directly enabled by the specific 4-iodo and 6-nitro substitution. SAR analysis of a series of 1H-indazole derivatives indicated that the unsubstituted 1H-indazole scaffold is necessary for activity but requires specific substituents at the 4- and 6-positions to achieve potent inhibition; the compound with the 4-iodo-6-nitro pattern was identified as a highly active member of this class [1].

IDO1 IC50
Class-level
5.3 μM
Reported active member of series; substitution required for activity.
Enzymatic IDO1 assay; compared to unsubstituted scaffold.
IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship

Enhanced IDO1 Inhibition vs. 6-Nitroindazole

A direct comparison of enzyme inhibition profiles reveals that 4-Iodo-6-nitro-1H-indazole is a significantly more potent inhibitor of IDO1 (IC50 = 5.3 μM) than its structural precursor, 6-nitroindazole, which exhibits an IC50 of 20 μM (20,000 nM) against the related enzyme inducible Nitric Oxide Synthase (iNOS) [1][2]. The addition of the iodo group at the 4-position of the indazole ring is a critical structural determinant that enhances potency against the IDO1 target, transforming a weak NOS inhibitor into a viable IDO1 inhibitor candidate.

Potency vs. 6‑nitroindazole
Cross‑study comparable
~3.8× greater inhibition (IDO1 vs. iNOS)
4‑iodo substitution shifts potency in model enzyme systems.
Different enzyme targets; cross‑study comparison.
IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship

Regioisomeric Differentiation: 4-Iodo vs. 3-Iodoindazole

4-Iodo-6-nitro-1H-indazole (CAS 885519-85-7) is a distinct chemical entity from its 3-iodo regioisomer, 3-iodo-6-nitro-1H-indazole (CAS 70315-70-7). Their different substitution patterns lead to divergent synthetic utility. The 3-iodo isomer is a key intermediate in the synthesis of Axitinib, a VEGFR inhibitor, where the iodine at the 3-position is strategically used for cross-coupling reactions [1]. In contrast, the 4-iodo isomer, with its unique substitution pattern, is specifically designed for exploring SAR at the 4-position of the indazole core, which is crucial for modulating TDO inhibition and direct tumoricidal effects, as highlighted in recent medicinal chemistry campaigns [2].

Regioisomer identity
Class-level
4‑iodo → TDO pathway studies; 3‑iodo → Axitinib synth.
Regioisomer mismatch alters synthetic path and biological endpoint.
Position determines synthetic utility and target profile.
Synthetic Intermediate Regioselectivity Axitinib Synthesis

Key Research Applications of 4-Iodo-6-nitro-1H-indazole


Hit-to-Lead Optimization for IDO1/TDO Inhibitors

This compound is ideal for medicinal chemistry groups focused on developing novel small-molecule inhibitors of the kynurenine pathway. Its validated IDO1 IC50 of 5.3 μM provides a robust starting point for further analog synthesis and SAR studies [1]. The established role of the 4-position in modulating TDO inhibition makes this scaffold a strategic choice for designing dual IDO1/TDO inhibitors, a desirable profile in next-generation immuno-oncology agents [2].

Synthesis of 4,6-Disubstituted Indazole Libraries for Kinase Profiling

As a building block with orthogonal reactive handles (an aryl iodide at C4 and a nitro group at C6), this compound is exceptionally well-suited for generating diverse libraries of 4,6-disubstituted indazoles. The iodo group serves as a versatile site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the nitro group can be reduced to an amine for further derivatization. This allows for efficient exploration of chemical space around the indazole core, which is a privileged structure in kinase inhibitor design [1].

Selective Synthetic Transformations for Complex Molecules

The specific 4-iodo-6-nitro substitution pattern enables distinct chemoselective transformations not possible with other regioisomers. For instance, the 4-iodo group can undergo selective cross-coupling while the 6-nitro group remains intact, a strategy used in the synthesis of advanced intermediates for various kinase inhibitors. This regiospecific reactivity profile makes it a valuable tool for chemists constructing complex molecular architectures, where the order and selectivity of bond-forming events are critical [2].

Application
Selection Property
Validation Focus
IDO1/TDO pathway inhibitor design
4‑iodo‑6‑nitro substitution pattern
IDO1/TDO inhibition and tumor‑cell model endpoint profiling
4,6‑disubstituted indazole library synthesis
Orthogonal reactive handles (aryl iodide & nitro)
Cross‑coupling and reduction compatibility
Chemoselective synthetic transformations
Regiospecific C4‑iodo reactivity
Selective functionalization sequence vs. C6‑nitro

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